

# Application Notes: Phase I Clinical Evaluation of BIIB028

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## Compound Focus: Biib-028

CAS No.: 911398-13-5

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**1. Study Rationale and Compound Profile** Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous oncogenic "client proteins," such as HER2, EGFR, AKT, and RAF. Inhibiting Hsp90 leads to the simultaneous degradation of these clients, disrupting multiple signaling pathways that drive tumor growth and survival [1] [2]. BIIB028 (also known as CF3647) was developed as a prodrug that is converted in vivo to its active metabolite, CF2772. This active compound binds to the N-terminal ATP-binding domain of Hsp90, inhibiting its chaperone function and leading to the proteasomal degradation of the client proteins on which many cancers depend [1].

**2. Clinical Protocol and Dosage** This was a Phase I, dose-finding study conducted in patients with advanced solid tumors that had progressed after standard therapies.

- **Objective:** The primary goal was to determine the safety, tolerability, and Maximum Tolerated Dose (MTD) of BIIB028.
- **Study Design:** A standard "3+3" dose escalation design was used.
- **Treatment Schedule:** BIIB028 was administered as an intravenous infusion twice per week (with a minimum 48-hour interval between doses) over 21-day cycles.
- **Dosing:** The dose was escalated from a starting level of 6 mg/m<sup>2</sup> up to 192 mg/m<sup>2</sup>. The infusion duration was initially 30 minutes but was extended to 1 hour at the 144 mg/m<sup>2</sup> dose level for better tolerability.
- **MTD Determination:** The Maximum Tolerated Dose (MTD) was established at **144 mg/m<sup>2</sup>**. The dose-limiting toxicities (DLTs) observed at higher doses were syncope and fatigue [1] [3].

**3. Key Clinical and Pharmacological Data** The tables below summarize the safety profile, efficacy outcomes, and pharmacokinetic parameters observed in the study.

**Table 1: Safety and Tolerability Profile (All Grades, Possibly/Probably Related)**

Adverse Event	Incidence (%)
Fatigue	46%
Diarrhea	44%
Nausea	44%
Vomiting	29%
Hot Flashes	29%
Abnormal Dreams	17%

Source: [1]

**Table 2: Efficacy Outcomes**

Parameter	Result
Best Overall Response	No Complete or Partial Responses observed
Stable Disease (SD) $\geq$ 8 cycles (24 weeks)	5 patients (12%)
Duration of Stable Disease	6, 6, 8, 12.5, and 19 months

Source: [1]

**Table 3: Pharmacokinetic Parameters of BIIB028 and its Active Metabolite**

Compound	Half-life	Key Finding
BIIB028 (Prodrug)	~0.5 hours	Rapid conversion to active metabolite
CF2772 (Active Metabolite)	~2.1 hours	Dose-dependent increase in plasma exposure

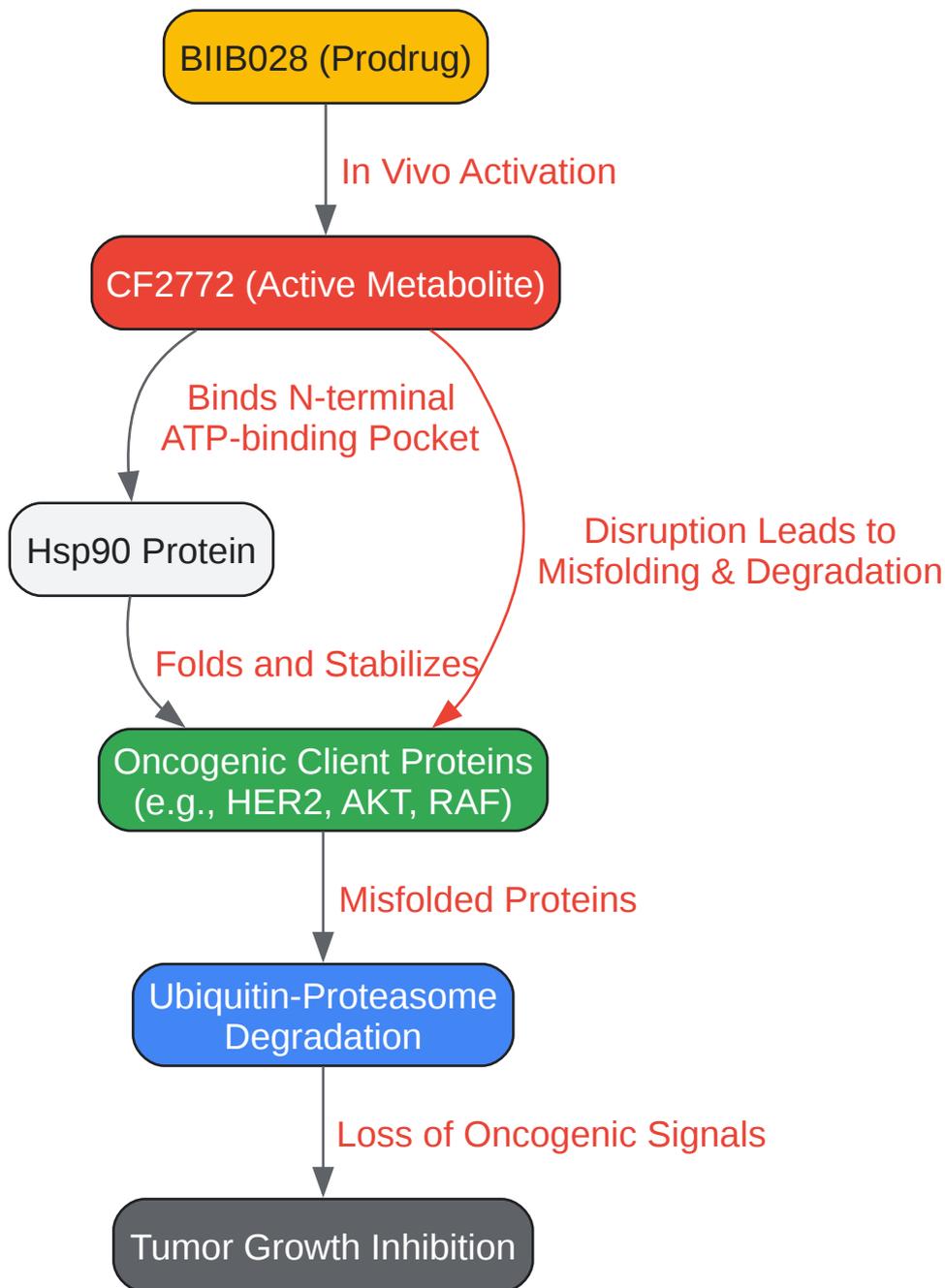
Source: [1]

**4. Pharmacodynamic Evidence of Target Engagement** Researchers used specific biomarkers to confirm that BIIB028 was effectively hitting its intended target, Hsp90, within the body:

- **Hsp70 Induction:** A significant increase in Hsp70 levels was observed in peripheral blood mononuclear cells (PBMCs) of patients receiving doses  $\geq 48$  mg/m<sup>2</sup>. This induction is a well-established marker of the cellular stress response triggered by Hsp90 inhibition [1] [3].
- **HER2 Degradation:** A significant decrease in circulating levels of the HER2 extracellular domain was detected, providing evidence that a key Hsp90 client protein was being degraded as a direct result of treatment [1].

## Hsp90 Inhibition Mechanism of Action

The following diagram illustrates the core biological mechanism of BIIB028 and similar Hsp90 inhibitors.



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## Experimental Protocol Outline

While combination protocols for BIIB028 are unavailable, the core methodology for assessing Hsp90 inhibitor activity in preclinical models is summarized below.

### 1. In Vitro Target Binding and Affinity Assays

- **Fluorescent Polarization (FP) Assay:** A common method to evaluate direct binding to the Hsp90 N-terminal domain. A fluorescently-labeled probe (e.g., FITC-Geldanamycin) is used. Test compounds compete with the probe, and a reduction in fluorescence polarization indicates binding. The IC50 value can be calculated from dose-response curves [4].
- **Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI):** Label-free techniques like the ForteBio Octet system can be used to measure the direct binding affinity (kinetic dissociation constant, Kd) between the inhibitor and the Hsp90 protein [4].

### 2. In Vitro Cellular Activity Assays

- **Cell Viability Assay:** Determine the anti-proliferative effects using assays like MTT or MTS. Cells are treated with a range of compound concentrations for 72-96 hours, and IC50 values are calculated [4].
- **Immunoblotting (Western Blot):** Used to confirm on-target activity by measuring the degradation of Hsp90 client proteins (e.g., HER2, AKT, c-RAF) and the induction of Hsp70 after 24-48 hours of treatment [4].

### 3. In Vivo Efficacy Studies

- **Xenograft Models:** Human tumor cells are implanted subcutaneously in immunodeficient mice.
- **Dosing:** Once tumors are established, animals are randomized into treatment and control groups. BIIB028 would be administered intravenously based on its pharmacokinetic profile (e.g., twice weekly).
- **Endpoint Measurement:** Tumor volume and body weight are monitored regularly. At the end of the study, tumors are harvested for further analysis of pharmacodynamic biomarkers [4].

## Research Implications and Future Directions

Although BIIB028 did not progress beyond Phase I, its development provided valuable insights. The study demonstrated that targeting Hsp90 was a feasible strategy, with evidence of target engagement and some clinical activity in the form of prolonged stable disease [1]. The field has since evolved, exploring next-generation Hsp90 inhibitors and novel strategies, such as **dual-targeting agents** that simultaneously inhibit Hsp90 and other key drivers like the Estrogen Receptor (ER) in breast cancer, which represents a promising approach to overcome drug resistance [5].

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## References

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